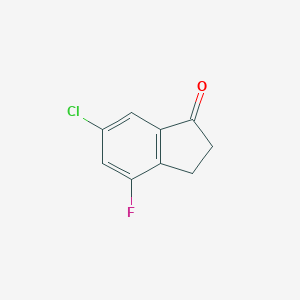

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRTZQZQGXYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256756 | |

| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-49-7 | |

| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the compound 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery processes. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow diagram pertinent to the potential applications of this class of compounds.

Core Physical and Chemical Properties

This compound is a halogenated derivative of 1-indanone. Its chemical structure and properties are of interest in medicinal chemistry due to the established biological activities of the indanone scaffold.

Data Presentation: Physical Properties

The following table summarizes the key physical and chemical properties of this compound. For comparative purposes, the melting point of the related compound, 6-Chloro-1-indanone, is also provided.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClFO | [1] |

| Molecular Weight | 184.6 g/mol | |

| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg | |

| Melting Point | Data not available | |

| Melting Point (6-Chloro-1-indanone) | 71-79 °C | [2] |

| Solubility | Data not available for specific solvents. General solubility tests are recommended. | |

| Appearance | Expected to be a solid at room temperature. |

Experimental Protocols

Detailed methodologies for the synthesis of the core structure and the determination of its physical properties are crucial for reproducibility and further research.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanone derivatives such as this compound can be achieved via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride.[3] The following is a general protocol that can be adapted for the specific synthesis.

Materials:

-

3-(Aryl)propionic acid precursor

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃)) or Brønsted acid (e.g., Triflic acid)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation (Optional but recommended for higher reactivity):

-

In a round-bottom flask, dissolve the 3-(aryl)propionic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(aryl)propionyl chloride.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

In a separate flask, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 eq) in anhydrous DCM or DCE and cool to 0 °C.

-

Slowly add a solution of the 3-(aryl)propionyl chloride in the same solvent to the catalyst suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Alternatively, for direct cyclization from the carboxylic acid, a strong Brønsted acid like triflic acid can be used, often at elevated temperatures.[3]

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture into ice-cold water or a saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-indanone.[3]

-

Physical Property Determination Protocols

Melting Point Determination: [4]

-

A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination: [5][6]

-

In a small test tube, add approximately 25 mg of the solid compound.

-

Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, acetone, hexane) in small portions.

-

After each addition, vigorously shake the test tube.

-

Observe if the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. Partial solubility can also be noted.

-

This process can be repeated with a range of polar and non-polar solvents to establish a solubility profile.

Mandatory Visualization

Substituted indanones have been investigated for various biological activities, including antibacterial and antifungal properties. The following diagram illustrates a general workflow for the screening of chemical compounds for antibacterial activity.

Caption: A generalized workflow for screening antibacterial compounds.

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, and it can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] The signal word for this compound is "Warning".[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 174603-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry. The indanone scaffold is a well-established privileged structure, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This document details the physicochemical properties of the title compound, proposes a detailed synthetic pathway via intramolecular Friedel-Crafts acylation, and presents predicted spectral data for its characterization. Furthermore, it explores the potential biological activities and relevant signaling pathways based on the broader class of indanone derivatives, providing a framework for future research and drug development endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 174603-49-7 |

| Molecular Formula | C₉H₆ClFO |

| Molecular Weight | 184.59 g/mol |

| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg[1] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and sparingly soluble in water. |

Synthesis Protocol

The most plausible synthetic route to this compound is via an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-chloro-2-fluorophenyl)propanoic acid.

Proposed Synthesis of Precursor: 3-(4-chloro-2-fluorophenyl)propanoic acid

The synthesis of the propanoic acid precursor can be achieved in two steps from commercially available starting materials.

Step 1: Synthesis of 3-(4-chloro-2-fluorophenyl)acrylic acid

This step involves a Knoevenagel condensation reaction between 4-chloro-2-fluorobenzaldehyde and malonic acid.

-

Materials:

-

4-chloro-2-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-chloro-2-fluorophenyl)acrylic acid.

-

Step 2: Reduction to 3-(4-chloro-2-fluorophenyl)propanoic acid

The acrylic acid derivative is then reduced to the corresponding propanoic acid.

-

Materials:

-

3-(4-chloro-2-fluorophenyl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol

-

-

Procedure:

-

Dissolve the 3-(4-chloro-2-fluorophenyl)acrylic acid (1.0 eq) in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 3-(4-chloro-2-fluorophenyl)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation

The final step is the cyclization of the propanoic acid derivative to form the target indanone.

-

Materials:

-

3-(4-chloro-2-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic)

-

-

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM and cool to 0 °C. Slowly add the acid chloride solution to the AlCl₃ suspension with vigorous stirring. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Predicted Spectral Data

While experimental spectra are not publicly available, the following data are predicted based on the structure and known values for similar compounds.

| Technique | Predicted Data |

| ¹H NMR | Aromatic region: ~7.2-7.8 ppm (2H, complex multiplets); Aliphatic region: ~3.1 ppm (2H, t, J ≈ 6 Hz), ~2.7 ppm (2H, t, J ≈ 6 Hz) |

| ¹³C NMR | Carbonyl: ~195 ppm; Aromatic C-F: ~160 ppm (d, ¹JCF ≈ 250 Hz); Other Aromatic C: ~120-150 ppm; Aliphatic C: ~25-37 ppm |

| IR (cm⁻¹) | ~1715 (C=O stretch), ~1600 (aromatic C=C), ~1250 (C-F stretch), ~780 (C-Cl stretch) |

| Mass Spec (m/z) | Molecular Ion: 184 (M⁺), 186 (M⁺+2, ~33% intensity); Key Fragments: 156/158 ([M-CO]⁺), 149 ([M-Cl]⁺) |

Potential Biological Activities and Signaling Pathways

The indanone scaffold is a core component of numerous biologically active molecules.[2][3] The introduction of chloro and fluoro substituents can significantly modulate the pharmacological properties of the parent molecule.

-

Anticancer Activity: Substituted indanones have shown promise as anticancer agents.[2] Potential mechanisms include the inhibition of tubulin polymerization, disruption of cell cycle progression, and induction of apoptosis. The specific signaling pathways that could be targeted include the PI3K/Akt and MAPK pathways.

-

Neuroprotective Effects: Several indanone derivatives are being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3][4] Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

-

Anti-inflammatory Properties: The anti-inflammatory potential of indanones has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.

Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Potential Drug Discovery Workflow

Caption: General workflow for the biological evaluation and development of the target compound.

References

Spectroscopic Profile of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₆ClFO

Molecular Weight: 184.60 g/mol

CAS Number: 174603-49-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from computational models and spectral data of structurally similar indanone derivatives.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.6 - 7.8 | d | ~8.0 | Aromatic H |

| ~7.2 - 7.4 | d | ~8.0 | Aromatic H |

| ~3.1 - 3.3 | t | ~6.0 | -CH₂- (Position 3) |

| ~2.7 - 2.9 | t | ~6.0 | -CH₂- (Position 2) |

Note: Predicted chemical shifts are based on the analysis of similar substituted indanones. Actual experimental values may vary.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C=O (Ketone) |

| ~160 - 165 (d, ¹JCF) | C-F |

| ~150 - 155 | Aromatic C-Cl |

| ~135 - 145 | Aromatic Quaternary C |

| ~130 - 135 | Aromatic Quaternary C |

| ~125 - 130 | Aromatic CH |

| ~115 - 120 (d, ²JCF) | Aromatic CH |

| ~35 - 40 | -CH₂- (Position 3) |

| ~25 - 30 | -CH₂- (Position 2) |

Note: Predicted chemical shifts and fluorine coupling are based on established ranges for fluorinated and chlorinated aromatic ketones.

Table 3: IR (Infrared) Spectroscopy Data (Analogous)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 - 1730 | Strong | C=O (Ketone) stretch |

| ~1600 - 1610 | Medium | C=C Aromatic ring stretch |

| ~1450 - 1480 | Medium | C=C Aromatic ring stretch |

| ~1200 - 1250 | Strong | C-F stretch |

| ~800 - 850 | Strong | C-Cl stretch |

| ~2900 - 3000 | Medium | C-H (aliphatic) stretch |

| ~3050 - 3100 | Weak | C-H (aromatic) stretch |

Note: Data is based on characteristic absorption frequencies for substituted indanones and related aromatic ketones.

Table 4: MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | 100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 156/158 | Variable | [M-CO]⁺ |

| 128/130 | Variable | [M-CO-C₂H₂]⁺ |

| 121 | Variable | [M-CO-Cl]⁺ |

Note: The fragmentation pattern is predicted based on the common fragmentation pathways of indanone structures.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).

-

Acquire data over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predictive and analogous data presented herein.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical research and development. The document details a feasible two-step synthetic pathway, including experimental protocols and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the precursor, 3-(3-chloro-5-fluorophenyl)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.

Experimental Protocols

The following protocols are based on established chemical literature for analogous syntheses and provide a robust framework for the preparation of this compound.

Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid

This procedure is adapted from a general method for the synthesis of 3-arylpropanoic acids.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Chloro-5-fluorobenzyl chloride | C₇H₅Cl₂F | 179.02 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 |

| Sodium ethoxide | C₂H₅NaO | 68.05 |

| Ethanol | C₂H₅OH | 46.07 |

| Sodium hydroxide | NaOH | 40.00 |

| Hydrochloric acid | HCl | 36.46 |

| Water | H₂O | 18.02 |

Procedure:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 3-chloro-5-fluorobenzyl chloride dropwise. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Hydrolysis: After cooling to room temperature, remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide to the residue and heat the mixture to reflux to hydrolyze the ester.

-

Decarboxylation and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the carboxylic acid to precipitate. The decarboxylation occurs upon heating during the hydrolysis step. Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(3-chloro-5-fluorophenyl)propanoic acid.

Step 2: Synthesis of this compound

This step involves the intramolecular Friedel-Crafts acylation of the previously synthesized carboxylic acid.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(3-Chloro-5-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 202.61 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

Procedure:

-

Acid Chloride Formation: To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in a suitable solvent like toluene, add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for a few hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 10 °C.[1] After the addition, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

-

Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

| Compound | Starting Material | Reagent(s) | Typical Yield (%) |

| 3-(3-Chloro-5-fluorophenyl)propanoic acid | 3-Chloro-5-fluorobenzyl chloride, Diethyl malonate | NaOEt, NaOH, HCl | 70-85 |

| This compound | 3-(3-Chloro-5-fluorophenyl)propanoic acid | SOCl₂, AlCl₃ | 60-75 |

Logical Workflow

The logical progression of the synthesis is outlined below, from starting materials to the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

-

The Friedel-Crafts reaction can be exothermic. Proper temperature control is crucial.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide to the Reactivity and Stability of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of interest in pharmaceutical and chemical research. This document collates available data on its synthesis, chemical behavior, and stability profile, offering valuable insights for its application in drug discovery and organic synthesis.

Core Compound Properties

This compound is a bicyclic ketone with the molecular formula C₉H₆ClFO.[1] Its structure, featuring a benzene ring fused to a cyclopentanone ring with chloro and fluoro substituents, dictates its chemical properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClFO | [1] |

| Molecular Weight | 184.59 g/mol | |

| Appearance | Solid | |

| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg |

Synthesis and Preparation

The synthesis of this compound, like other indanones, can be achieved through several established synthetic routes. The primary method involves intramolecular Friedel-Crafts acylation of a suitable precursor.

A general and widely applicable method for the synthesis of indanones is the cyclization of 3-arylpropionic acids.[2] For the target compound, this would involve the cyclization of 3-(3-chloro-5-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of a Related Indanone via Intramolecular Friedel-Crafts Acylation

Materials:

-

3-(4-chlorophenyl)propionic acid

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane

Procedure:

-

A solution of 3-(4-chlorophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) is prepared in a pressure tube at 0 °C.[2]

-

Trifluoromethanesulfonic acid (3 equivalents) is slowly added to the solution.[2]

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.[2]

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically performed by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present: the ketone, the aromatic ring, and the carbon-halogen bonds.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. Common reactions include:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Aldol Condensation: In the presence of a base, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with other carbonyl compounds.

Electrophilic Aromatic Substitution

The benzene ring, although deactivated by the electron-withdrawing carbonyl group and halogen substituents, can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The chloro and fluoro groups are ortho, para-directing, while the acyl group is meta-directing. The overall regioselectivity will depend on the interplay of these electronic effects and steric hindrance.

Reactions at the α-Position

The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various reactions:

-

Halogenation: In acidic or basic conditions, the α-position can be halogenated. Further halogenation can occur, particularly under basic conditions.

-

Alkylation: The enolate can act as a nucleophile and react with alkyl halides to introduce an alkyl group at the α-position.

Stability

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses.

-

Thermal Stability: Halogenated aromatic compounds generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. For halogenated ketones, thermal treatment can lead to cleavage of larger molecules and potential dechlorination.

-

Photochemical Stability: Aromatic ketones can be susceptible to photochemical reactions. Exposure to UV light may lead to degradation or unwanted side reactions. It is advisable to store the compound in a light-protected environment.

-

Chemical Stability: The compound is expected to be stable under neutral and anhydrous conditions. Strong acids or bases can promote reactions at the carbonyl group or α-position. The presence of nucleophiles may lead to substitution reactions, although the conditions for such reactions on the aromatic ring would likely need to be harsh. Studies on fluorinated ketones have shown that their stability can be influenced by the position of the fluorine atom, with α-fluoro ketones sometimes exhibiting inherent instability.

Applications in Research and Development

Indanone derivatives are important scaffolds in medicinal chemistry and have been investigated for a range of biological activities. Derivatives of 2,3-dihydro-1H-inden-1-one have been explored for their antibacterial and antifungal properties.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Safety Information

According to available safety data, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block in medicinal chemistry, most notably in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established chemical principles, its applications in drug discovery, and essential safety information.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its chemical structure consists of a fused benzene and cyclopentanone ring system, with a chlorine atom at the 6-position and a fluorine atom at the 4-position of the indanone core. This substitution pattern is crucial for its subsequent reactivity and incorporation into larger molecules.

| Property | Value | Reference |

| CAS Number | 174603-49-7 | [1] |

| Molecular Formula | C₉H₆ClFO | [1][2] |

| Molecular Weight | 184.59 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥ 97% (commercial) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[4][5] This classic organic reaction provides an efficient method for the formation of the fused ring system.

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-chloro-1-fluorobenzene:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on analogous syntheses of halogenated indanones.[6][7]

Step 1: Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid

-

Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 3-chloro-1-fluorobenzene and succinic anhydride portion-wise, maintaining a low temperature.

-

Reaction Quench and Work-up: After the reaction is complete, the mixture is carefully poured onto ice and acidified. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 3-(4-chloro-2-fluorobenzoyl)propanoic acid.

-

Reduction: The keto-acid is then reduced to the corresponding 3-(4-chloro-2-fluorophenyl)propanoic acid. This can be achieved through methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Acid Chloride Formation (Optional but common): The 3-(4-chloro-2-fluorophenyl)propanoic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

Cyclization: The crude acid chloride is dissolved in an inert solvent (e.g., dichloromethane) and treated with a Lewis acid such as aluminum chloride at a controlled temperature to effect the intramolecular cyclization. Alternatively, the carboxylic acid can be directly cyclized using a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures.

-

Work-up and Purification: The reaction is quenched by pouring onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method such as recrystallization or column chromatography to afford pure this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Lorlatinib (PF-06463922).[8][9] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[9]

The synthesis of Lorlatinib involves a multi-step pathway where the indanone core of this compound is chemically modified and ultimately incorporated into the final macrocyclic structure of the drug. The specific chlorine and fluorine substitutions on the indanone are critical for the desired biological activity and pharmacokinetic properties of Lorlatinib.

Figure 2: Role of this compound in the synthesis of Lorlatinib.

While its use in the synthesis of Lorlatinib is well-established, the broader utility of this compound as an intermediate for other biologically active molecules is an area of ongoing research. Indanone derivatives, in general, have been investigated for a range of biological activities, including antibacterial and antifungal properties.[2]

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic protons would appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with coupling patterns influenced by the chlorine and fluorine substituents.

-

The two methylene groups of the cyclopentanone ring would likely appear as two distinct triplets or multiplets in the range of δ 2.5-3.5 ppm.

¹³C NMR:

-

The carbonyl carbon would be the most downfield signal, typically >190 ppm.

-

Aromatic carbons would appear in the region of δ 110-160 ppm, with the carbons directly attached to fluorine exhibiting characteristic C-F coupling.

-

The two methylene carbons would resonate in the aliphatic region, typically between δ 20-40 ppm.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

-

Fragmentation would likely involve the loss of CO and subsequent rearrangements of the indanone core.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the carbonyl (C=O) stretch of a conjugated ketone would be expected around 1700-1720 cm⁻¹.

-

Bands corresponding to C-H stretching of the aromatic and aliphatic protons, as well as C=C stretching of the aromatic ring, would also be present.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for this and similar compounds, the following should be considered:

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and specialized chemical intermediate with a critical role in the synthesis of the important anti-cancer drug, Lorlatinib. Its synthesis, primarily through intramolecular Friedel-Crafts acylation, leverages fundamental principles of organic chemistry. As research into new pharmaceuticals continues, the demand for such precisely substituted building blocks is likely to grow, potentially expanding the applications of this and related indanone derivatives in medicinal chemistry and drug discovery.

References

- 1. 6-CHLORO-4-FLUORO-1-INDANONE | CAS#:174603-49-7 | Chemsrc [chemsrc.com]

- 2. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]

- 3. 4-Chloro-6-fluoro-1-indanone AldrichCPR 166250-01-7 [sigmaaldrich.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone core, has emerged as a valuable and strategic building block in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct physicochemical properties that can be exploited to enhance the drug-like characteristics of synthesized molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a key intermediate in the synthesis of chiral amines and its subsequent incorporation into biologically active compounds.

Chemical and Physical Properties

This compound is a solid crystalline compound with the molecular formula C₉H₆ClFO. The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring significantly influences the reactivity of both the aryl and keto functionalities.

| Property | Value |

| Molecular Formula | C₉H₆ClFO |

| Molecular Weight | 184.59 g/mol |

| CAS Number | 174603-49-7 |

| Appearance | Crystalline solid |

| Purity (typical) | >97% |

Core Application: A Gateway to Chiral Amines

The most prominent application of this compound in medicinal chemistry is its role as a prochiral ketone for the synthesis of the corresponding chiral amine, (1S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine and its (R)-enantiomer. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, playing a critical role in molecular recognition and binding to biological targets.

Synthetic Transformation: Reductive Amination

The conversion of the indenone to the desired chiral amine is typically achieved through asymmetric reductive amination. This process involves the formation of an intermediate imine, followed by a stereoselective reduction.

Caption: General workflow for the asymmetric reductive amination of this compound.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Chiral Auxiliary

This protocol describes a general procedure for the diastereoselective reductive amination using a chiral auxiliary, which can be subsequently cleaved to yield the desired enantiomerically enriched amine.

Materials:

-

This compound

-

(R)- or (S)-α-Methylbenzylamine

-

Titanium (IV) isopropoxide

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add (R)- or (S)-α-methylbenzylamine (1.1 eq).

-

Add titanium (IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the mixture for 24 hours.

-

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Filter the mixture through celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 1M HCl.

-

Basify the aqueous layer with 2M NaOH and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diastereomeric amine products.

-

The diastereomers can be separated by chromatography.

-

Cleavage of the chiral auxiliary is typically achieved by hydrogenolysis (e.g., H₂, Pd/C) to afford the final chiral amine.

Potential Therapeutic Applications of Derivatives

The resulting chiral amine, (1S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine, serves as a valuable building block for the synthesis of a diverse range of potential therapeutic agents. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.

Neurodegenerative Diseases:

The 1-aminoindan moiety is a core structural feature of several drugs and clinical candidates for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. The specific halogenation pattern of the title compound can be leveraged to fine-tune properties like blood-brain barrier penetration and metabolic stability.

Caption: Potential targets for indanone derivatives in neurodegenerative diseases.

Oncology:

Certain indanone derivatives have been investigated as potential anticancer agents. The rigid scaffold can be functionalized to interact with various protein targets involved in cancer cell proliferation and survival, such as kinases and protein-protein interactions.

Anti-infective Agents:

The indanone core has also been explored for the development of antibacterial and antifungal agents. The chloro and fluoro substituents can enhance the antimicrobial activity and improve the pharmacokinetic profile of the resulting compounds.

Data Presentation

While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table provides a representative summary of the biological activities observed for structurally related 1-aminoindan derivatives.

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area |

| N-Propargyl-1-aminoindans | MAO-B | Nanomolar range | Parkinson's Disease |

| Aryl-substituted 1-aminoindans | Acetylcholinesterase | Sub-micromolar range | Alzheimer's Disease |

| Spiro-indanone derivatives | Various Kinases | Micromolar range | Oncology |

Conclusion

This compound represents a strategically important starting material in medicinal chemistry. Its primary utility lies in its efficient conversion to the chiral building block, (1S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine, a versatile synthon for the development of novel therapeutics. The unique halogenation pattern of this indenone offers opportunities to modulate the physicochemical and pharmacological properties of the final drug candidates. Further exploration of this scaffold in various therapeutic areas is warranted and holds promise for the discovery of new and effective medicines. Researchers and drug development professionals are encouraged to consider the incorporation of this valuable building block in their synthetic strategies to access novel chemical matter with enhanced therapeutic potential.

An In-Depth Technical Guide to 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives and Analogs: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. Key areas of focus include their potent anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for the synthesis and biological evaluation of these molecules are provided, alongside a quantitative analysis of their structure-activity relationships. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and exploitation of this promising class of compounds.

Introduction

The 1-indanone scaffold is a core structural motif found in numerous biologically active molecules. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and target selectivity. The specific 6-chloro-4-fluoro substitution pattern on the 2,3-dihydro-1H-inden-1-one backbone has been a subject of interest for the development of novel therapeutic agents across various disease areas. This guide will delve into the technical details of this class of compounds, providing a foundation for further research and development.

Synthesis of the this compound Core

The synthesis of the this compound core is typically achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-(substituted-phenyl)propanoic acid. A plausible synthetic route is outlined below.

General Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

A common method for the synthesis of 1-indanone derivatives is the cyclization of 3-arylpropanoic acids.[1] For the synthesis of 6-chloro-4-fluoro-1-indanone, the starting material would be 3-(3-chloro-5-fluorophenyl)propanoic acid. This precursor can be subjected to Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride, to facilitate the intramolecular ring closure.[2]

Step 1: Preparation of 3-(3-chloro-5-fluorophenyl)propanoic acid

This precursor can be synthesized from commercially available starting materials through standard organic chemistry reactions.

Step 2: Intramolecular Friedel-Crafts Acylation

The 3-(3-chloro-5-fluorophenyl)propanoic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with a Lewis acid, typically aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane (CH₂Cl₂).[3] The Lewis acid activates the acyl chloride, facilitating the electrophilic aromatic substitution reaction that leads to the formation of the indanone ring. The reaction is typically performed at low temperatures to control its exothermicity and then warmed to room temperature or heated to drive the reaction to completion.[4]

Experimental Protocol: Synthesis of 6-Chloro-4-fluoro-1-indanone

-

Materials: 3-(3-chloro-5-fluorophenyl)propanoic acid, oxalyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (CH₂Cl₂), ice, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in anhydrous dichloromethane is treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, a suspension of anhydrous aluminum chloride in anhydrous dichloromethane is cooled in an ice bath.[3]

-

The solution of the freshly prepared acid chloride is added dropwise to the AlCl₃ suspension while maintaining the low temperature.[3]

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[3]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.[5]

-

Biological Activities and Quantitative Data

Derivatives of the 6-chloro-4-fluoro-1-indanone core have shown promise in several therapeutic areas. While specific data for this exact substitution pattern is limited in publicly available literature, extensive research on analogous halogenated and substituted 1-indanones provides valuable insights into their potential biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1-indanone derivatives, particularly 2-benzylidene-1-indanones. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Benzylidene-1-indanone derivative 1 | MCF-7 (Breast) | 0.01 - 1.0 | [6] |

| MDA-MB-231 (Breast) | 0.01 - 1.0 | [6] | |

| DU145 (Prostate) | 14.76 | [6] | |

| 2-Benzylidene-1-indanone derivative 9 | K562 (Leukemia) | 0.36 | [7] |

| MDA-MB-231 (Breast) | 3.27 | [7] | |

| 2-Benzylidene-1-indanone derivative 21 | K562 (Leukemia) | 1.66 | [7] |

| MDA-MB-231 (Breast) | 3.25 | [7] |

Anti-inflammatory Activity

Indanone derivatives have also been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation.

| Compound/Analog | Target | Inhibition (%) at 10 µM | IC₅₀ (µM) | Reference |

| 2-Benzylidene-1-indanone derivative 4d | TNF-α release | 83.73 | - | [6] |

| IL-6 release | 69.28 | - | [6] | |

| Indanone derivative from F. adenophylla | Heat-induced hemolysis | - | 54.69 | [8] |

| α-amylase inhibition | - | 46.37 | [8] |

Neuroprotective Activity (Cholinesterase Inhibition)

A significant area of research for indanone derivatives is in the treatment of neurodegenerative diseases like Alzheimer's disease. Many of these compounds act as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

| Compound/Analog | Target | IC₅₀ (µM) | Reference |

| Indanone derivative 54 | Acetylcholinesterase | 14.06 | [9] |

| Indanone derivative 56 | Acetylcholinesterase | 12.30 | [9] |

| Indanone derivative 64 | Acetylcholinesterase | 12.01 | [9] |

Experimental Protocols for Biological Assays

Anticancer Activity: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][10]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Anti-inflammatory Activity: Measurement of Cytokine Release

This protocol describes the measurement of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: Macrophage cell line (e.g., RAW 264.7), 6-well plates, cell culture medium, test compounds, lipopolysaccharide (LPS), ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Seed macrophages in 6-well plates and allow them to adhere.[6]

-

Pre-treat the cells with the test compounds at the desired concentrations for 30 minutes.[6]

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[6]

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

-

Calculate the percentage inhibition of cytokine release compared to LPS-stimulated cells without compound treatment.

-

Neuroprotective Activity: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity.

-

Materials: 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compounds.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.[11]

-

Add the AChE enzyme solution to each well and incubate for a short period.[11]

-

Initiate the reaction by adding the substrate (ATCI) to all wells.[11]

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.[11]

-

Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.[12]

-

Calculate the rate of the reaction and determine the percentage of enzyme inhibition for each compound concentration to calculate the IC₅₀ value.[13]

-

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism

The anticancer activity of 2-benzylidene-1-indanone derivatives is often attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Mechanism

The anti-inflammatory effects of indanone derivatives are primarily mediated by the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. staff.cimap.res.in [staff.cimap.res.in]

- 11. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel, potentially bioactive heterocyclic compounds derived from 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. This starting material, possessing both chloro and fluoro substituents, offers a unique scaffold for the generation of diverse heterocyclic systems with potential applications in medicinal chemistry, particularly in the development of anticancer agents. The following sections outline the synthesis of fused pyridine, pyrazole, and isoxazole derivatives.

Introduction

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The indanone framework itself is a privileged scaffold, found in various biologically active molecules.[1] The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability and binding affinity.[2] This document details synthetic pathways to novel indenopyridines, indenopyrazoles, and indenoisoxazoles, classes of compounds that have shown promise as potent enzyme inhibitors, particularly in the context of cancer therapy.[3][4]

Synthesis of Bioactive Indeno[1,2-b]pyridines

Fused pyridine derivatives are of significant interest due to their wide range of biological activities. The synthesis of indeno[1,2-b]pyridines from this compound can be achieved through a one-pot, multi-component reaction.[4]

Experimental Protocol: Synthesis of 7-Chloro-9-fluoro-4-phenyl-1,5-dihydro-indeno[1,2-b]pyridin-2-amine

A mixture of this compound (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (8.0 mmol) in ethanol (20 mL) is subjected to reflux for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

Proposed Signaling Pathway Inhibition

Indenopyridine derivatives have been reported to exhibit anticancer activity.[4] The proposed mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by indenopyridine derivatives.

Quantitative Data

| Compound | Derivative | Proposed Yield (%) | Proposed Biological Activity (IC50, µM) |

| 1 | 7-Chloro-9-fluoro-4-phenyl-1,5-dihydro-indeno[1,2-b]pyridin-2-amine | 65-75 | PI3Kα: 0.5 - 1.5 |

| 2 | 7-Chloro-9-fluoro-4-(4-methoxyphenyl)-1,5-dihydro-indeno[1,2-b]pyridin-2-amine | 60-70 | PI3Kα: 0.8 - 2.0 |

| 3 | 7-Chloro-9-fluoro-4-(4-chlorophenyl)-1,5-dihydro-indeno[1,2-b]pyridin-2-amine | 70-80 | PI3Kα: 0.3 - 1.0 |

Synthesis of Bioactive Indeno[1,2-c]pyrazoles

Indeno[1,2-c]pyrazoles have emerged as a promising class of compounds with potent anticancer activities, notably through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Experimental Workflow

Caption: Workflow for the synthesis of bioactive indeno[1,2-c]pyrazole derivatives.

Experimental Protocol: Synthesis of 7-Chloro-9-fluoro-2-phenyl-3-(4-methoxyphenyl)-2,4-dihydroindeno[1,2-c]pyrazole

Step 1: Synthesis of 2-(4-methoxybenzylidene)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one To a solution of this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in ethanol (15 mL), a catalytic amount of aqueous NaOH (10%) is added. The mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with water and cold ethanol, and dried to yield the chalcone intermediate.

Step 2: Synthesis of 7-Chloro-9-fluoro-2-phenyl-3-(4-methoxyphenyl)-2,4-dihydroindeno[1,2-c]pyrazole A mixture of the chalcone intermediate from Step 1 (1.0 mmol), phenylhydrazine hydrochloride (1.2 mmol), and a few drops of glacial acetic acid in ethanol (15 mL) is subjected to microwave irradiation at 150°C for 15-20 minutes. After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to give the final product.

Quantitative Data

| Compound | Derivative | Proposed Yield (%) | Proposed Biological Activity (EGFR TK IC50, µM) |

| 4 | 7-Chloro-9-fluoro-2,3-diphenyl-2,4-dihydroindeno[1,2-c]pyrazole | 75-85 | 15 - 20 |

| 5 | 7-Chloro-9-fluoro-2-(4-chlorophenyl)-3-phenyl-2,4-dihydroindeno[1,2-c]pyrazole | 80-90 | 10 - 15 |

| 6 | 7-Chloro-9-fluoro-2-phenyl-3-(4-methoxyphenyl)-2,4-dihydroindeno[1,2-c]pyrazole | 70-80 | 20 - 25 |

Synthesis of Bioactive Indeno[1,2-d]isoxazoles

Isoxazole-fused heterocycles are known to exhibit a range of biological activities. The synthesis of indenoisoxazoles can be achieved via a 1,3-dipolar cycloaddition reaction.

Logical Relationship of Synthesis Steps

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative of interest in medicinal chemistry and drug discovery. The indanone scaffold is a common structural motif in biologically active molecules. The introduction of chlorine and fluorine atoms can significantly modulate the physicochemical and pharmacological properties of the parent compound, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document outlines a detailed protocol for the synthesis of this compound via an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones.

Overall Reaction Scheme

The synthesis is a two-step process starting from 3-(3-chloro-5-fluorophenyl)propanoic acid. The first step is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid to yield the target indanone.

(Note: Image is a placeholder representing the general transformation and not the exact chemical structures.)

Experimental Protocols

Part 1: Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoyl chloride

This protocol describes the conversion of 3-(3-chloro-5-fluorophenyl)propanoic acid to its acyl chloride, a crucial intermediate for the subsequent cyclization.

Materials:

-

3-(3-Chloro-5-fluorophenyl)propanoic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. Gas evolution (CO, CO2, HCl or SO2, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the solvent and excess reagent in vacuo to obtain the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

Part 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of this compound

This protocol details the Lewis acid-catalyzed cyclization of the previously synthesized acyl chloride to the target indanone.

Materials:

-

3-(3-Chloro-5-fluorophenyl)propanoyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., 1,2-dichloroethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

-

Hydrochloric acid (HCl), crushed ice for work-up

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride from Part 1 in anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 3-(3-Chloro-5-fluorophenyl)propanoic acid | - |

| Reagents (Part 1) | Oxalyl chloride or Thionyl chloride | 1.5 - 2.0 molar equivalents |

| DMF | Catalytic amount | |

| Solvent (Part 1) | Anhydrous Dichloromethane | Sufficient to dissolve the starting material |

| Reaction Time (Part 1) | 1 - 2 hours | Monitor by TLC for disappearance of starting material |

| Lewis Acid (Part 2) | Aluminum chloride (AlCl₃) | 1.1 - 1.3 molar equivalents. Anhydrous conditions are crucial.[1] |

| Solvent (Part 2) | Anhydrous Dichloromethane | Sufficient for stirring the suspension |

| Reaction Temp (Part 2) | 0 °C to Room Temperature | Initial addition at 0 °C is important to control the exothermic reaction.[1] |

| Reaction Time (Part 2) | 2 - 4 hours at Room Temperature | Monitor by TLC for product formation. |

| Typical Yield | 60-80% (overall) | Yields can vary based on the purity of reagents and reaction conditions. |

| Purification Method | Column Chromatography or Recrystallization | - |

| Final Product | This compound | Confirm structure by ¹H NMR, ¹³C NMR, and MS. |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: Nazarov Cyclization Conditions for Substituted Indanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif prevalent in numerous natural products and pharmaceutically active compounds. The development of efficient and versatile synthetic methodologies for the construction of substituted indanones is therefore of significant interest to the medicinal and organic chemistry communities. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, offers a direct and atom-economical route to cyclopentenones and their annulated derivatives, including 1-indanones.[1] This reaction typically utilizes readily available chalcones (1,3-diaryl-2-propen-1-ones) as precursors, providing a modular approach to a diverse range of substituted indanones. Both Brønsted and Lewis acids can effectively promote this transformation, and recent advancements have expanded the scope to include highly stereoselective and catalytic asymmetric variants.[1][2]

This document provides detailed application notes, experimental protocols, and a comparative analysis of various catalytic systems for the synthesis of substituted indanones via the Nazarov cyclization.

Reaction Mechanism